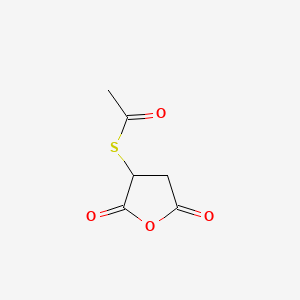

S-Acetylmercaptosuccinic anhydride

Description

Properties

IUPAC Name |

S-(2,5-dioxooxolan-3-yl) ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4S/c1-3(7)11-4-2-5(8)10-6(4)9/h4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHTFMWCHTGEJHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40884306 | |

| Record name | Ethanethioic acid, S-(tetrahydro-2,5-dioxo-3-furanyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6953-60-2 | |

| Record name | S-Acetylmercaptosuccinic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6953-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Acetylmercaptosuccinic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006953602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Acetylmercaptosuccinic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanethioic acid, S-(tetrahydro-2,5-dioxo-3-furanyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanethioic acid, S-(tetrahydro-2,5-dioxo-3-furanyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (acetylthio)succinic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.396 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

S-Acetylmercaptosuccinic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

S-Acetylmercaptosuccinic anhydride (SAMSA) is a versatile heterobifunctional crosslinking reagent used extensively in bioconjugation and pharmaceutical development. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental protocols and reaction mechanisms.

Core Concepts

This compound is an amine-reactive reagent containing a protected sulfhydryl group.[1] Its utility lies in its ability to introduce thiol (-SH) groups into biomolecules, such as proteins and peptides, through the reaction of its anhydride ring with primary amines, like the ε-amino group of lysine residues.[2] The thioacetyl group remains protected until deacetylation under mild conditions, revealing a reactive thiol group that can be used for subsequent conjugation, such as the formation of disulfide bonds or reaction with maleimides.

The reaction with an amine results in the opening of the anhydride ring, forming a stable amide linkage and a free carboxylate group.[1][3] This introduction of a negative charge can alter the protein's conformation and solubility.[1][2][3]

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. A summary of its key quantitative data is presented below.

| Property | Value | Source |

| CAS Number | 6953-60-2 | [1][2][3][4][5][6] |

| Molecular Formula | C₆H₆O₄S | [1][2][3][5][6][7] |

| Molecular Weight | 174.17 g/mol | [1][3][4][6][7] |

| Melting Point | 83-86 °C | [1][3][6][7] |

| EC Number | 230-135-2 | [1][3][4][5] |

| Storage Temperature | 2-8°C | [1][3][6] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the acetylation of mercaptosuccinic acid followed by cyclization to form the anhydride.[2] While detailed industrial-scale protocols may vary, a general laboratory-scale synthesis can be adapted from standard organic chemistry procedures for anhydride formation.

Experimental Protocol: Synthesis from Succinic Acid

A common method for preparing succinic anhydride, a related compound, involves heating succinic acid with a dehydrating agent like acetic anhydride or acetyl chloride.[8][9][10] A similar principle is applied for this compound, starting with mercaptosuccinic acid.

Materials:

-

Mercaptosuccinic acid

-

Acetic anhydride

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or steam bath

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

-

Ether (for washing)

-

Calcium chloride drying tube

Procedure:

-

To a 100 mL round-bottom flask, add 15 g of mercaptosuccinic acid followed by 25 g of acetic anhydride.[9]

-

Equip the flask with a magnetic stirrer and a reflux condenser fitted with a calcium chloride drying tube.[9]

-

Gently heat the mixture using a steam bath or heating mantle while stirring.[9] The solid should dissolve, resulting in a clear solution.[9]

-

Continue heating under reflux for an additional 30 minutes to ensure the reaction goes to completion.[9][10]

-

Allow the reaction mixture to cool to room temperature, during which crystals of this compound should form.[9]

-

To maximize crystallization, place the flask in an ice bath.[9][10]

-

Collect the crystals by vacuum filtration using a Büchner funnel.[9]

-

Wash the crystals with a small amount of cold ether and allow them to air dry.[9]

Applications in Bioconjugation and Drug Development

This compound is a key reagent in several areas of research and development:

-

Protein Modification and Thiolation: It is primarily used to introduce protected thiol groups onto proteins and other biomolecules.[2] This allows for the study of protein interactions and stability.[2]

-

Drug Delivery Systems: By modifying carrier molecules, SAMSA can enhance their mucoadhesive and permeation properties, which is advantageous for oral drug delivery.[2] For instance, thiolated cellulose derivatives synthesized using SAMSA have shown a 9.6-fold increase in mucoadhesion on porcine intestinal mucosa compared to their non-thiolated counterparts.[2]

-

Biosensor Development: SAMSA is utilized in the fabrication of biosensors. For example, it has been used to create a thiol-linked antibody for the detection of the pancreatic cancer biomarker Glypican-1 on a gold biosensor surface.[2]

-

Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of various pharmaceutical compounds, helping to improve properties like solubility and bioavailability.[11][12]

-

Polymer Chemistry: SAMSA is used to modify polymers to tailor their material properties for various industrial applications.[11]

Experimental Protocol: Thiolation of Proteins

The following is a general protocol for the thiolation of proteins using this compound, followed by deacetylation to expose the free thiol group.

Materials:

-

This compound (SAMSA)

-

Target protein

-

Mild alkaline buffer (e.g., 0.1 M sodium phosphate, pH 7.0-8.5)

-

Hydroxylamine solution (0.5 M, pH 7.0)

-

Dialysis tubing or anion-exchange chromatography column

-

Ellman's reagent (DTNB) for thiol quantification

-

Spectrophotometer

Procedure:

-

Reaction: Dissolve SAMSA in the mild alkaline buffer.[2] Add this solution to the protein solution at a molar ratio of 10:1 (SAMSA:protein).[2] Incubate the reaction mixture for 1-2 hours at 25°C.[2]

-

Purification: Remove unreacted SAMSA from the modified protein using dialysis against the reaction buffer or by anion-exchange chromatography.[2]

-

Deacetylation: To liberate the free thiol groups, treat the S-acetylated protein with 0.5 M hydroxylamine at pH 7.0.[2]

-

Validation: Quantify the number of incorporated thiol groups using Ellman's assay.[2] This involves measuring the absorbance at 412 nm after reacting the thiolated protein with DTNB.[2]

Reaction Mechanism and Workflow

The fundamental reaction of this compound with a primary amine on a protein is a nucleophilic acyl substitution.

Caption: Reaction of SAMSA with a primary amine.

The overall experimental workflow for protein thiolation can be visualized as a series of sequential steps.

Caption: Experimental workflow for protein thiolation.

Safety Information

This compound is classified as an irritant.[5] It can cause skin and serious eye irritation, and may cause respiratory irritation.[1][3][5] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.[1][3] It should be stored in a well-ventilated place at 2-8°C.[1][3][6] For detailed safety information, refer to the Safety Data Sheet (SDS).[13]

References

- 1. S-乙酰巯基丁二酸酐 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 6953-60-2 | Benchchem [benchchem.com]

- 3. This compound 96 6953-60-2 [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. This compound | C6H6O4S | CID 97914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 96 6953-60-2 [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Sciencemadness Discussion Board - preparation of succinic anhydride - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. prepchem.com [prepchem.com]

- 11. covethouse.eu [covethouse.eu]

- 12. chemimpex.com [chemimpex.com]

- 13. fishersci.com [fishersci.com]

Synthesis of S-Acetylmercaptosuccinic Anhydride: A Technical Guide for Laboratory Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the laboratory synthesis of S-Acetylmercaptosuccinic anhydride (SAMSA), a versatile reagent widely employed in bioconjugation and drug delivery systems. This document outlines the prevalent synthetic methodology, detailed experimental protocols, and critical data for the successful preparation and characterization of SAMSA.

Introduction

This compound is a valuable bifunctional molecule utilized for the introduction of protected thiol groups onto proteins, peptides, and other biomolecules.[1] Its anhydride functionality readily reacts with primary amino groups under mild conditions, while the acetyl-protected thiol can be subsequently deprotected to yield a free sulfhydryl group. This "thiolation" process is instrumental in the development of antibody-drug conjugates, protein crosslinking studies, and the preparation of thiol-functionalized surfaces. The most common and reliable laboratory-scale synthesis involves a two-step process: the acetylation of mercaptosuccinic acid followed by an intramolecular cyclization to form the anhydride.

Synthetic Pathway and Mechanism

The synthesis of this compound from mercaptosuccinic acid proceeds via a two-step reaction pathway. The first step involves the S-acetylation of the thiol group of mercaptosuccinic acid using acetic anhydride. This reaction protects the reactive thiol group and prevents potential side reactions in the subsequent step. The second step is an intramolecular dehydration (cyclization) of the resulting S-acetylmercaptosuccinic acid to form the cyclic anhydride. This is typically achieved by heating the intermediate, often with the aid of a dehydrating agent or by removing the formed water.

The reaction with a primary amine involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride ring. This leads to the opening of the ring and the formation of a stable amide bond, regenerating a free carboxylic acid group.

Experimental Protocols

This section provides a detailed, step-by-step procedure for the laboratory synthesis of this compound.

Materials and Equipment

Reagents:

-

Mercaptosuccinic acid

-

Acetic anhydride

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate or magnesium sulfate

Equipment:

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Melting point apparatus

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Fume hood

Step 1: S-Acetylation of Mercaptosuccinic Acid

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend mercaptosuccinic acid in a 2:1 molar excess of acetic anhydride.

-

Heat the mixture with stirring to 50-60°C in a fume hood.

-

Maintain this temperature for 4-6 hours to ensure complete acetylation. The solid mercaptosuccinic acid should dissolve as the reaction progresses.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess acetic anhydride and acetic acid formed during the reaction under reduced pressure using a rotary evaporator. The resulting product is crude S-acetylmercaptosuccinic acid, which can be used in the next step without further purification or can be purified by recrystallization from ethyl acetate.

Step 2: Cyclization to this compound

-

Transfer the crude S-acetylmercaptosuccinic acid to a clean, dry round-bottom flask.

-

Heat the flask to approximately 85°C under vacuum (e.g., 10 mmHg).

-

Maintain heating and vacuum for a period sufficient to drive the intramolecular cyclization and remove the water formed. This can take several hours. The progress of the reaction can be monitored by the cessation of water distillation.

-

The crude this compound is obtained as a solid upon cooling.

Purification by Recrystallization

-

Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered while hot through a fluted filter paper.

-

Slowly add hexane to the hot filtrate until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold hexane.

-

Dry the purified this compound under vacuum.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₆O₄S | [2] |

| Molecular Weight | 174.17 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 83-86 °C | |

| Solubility | Soluble in ethyl acetate, acetone, chloroform | |

| Storage Temperature | 2-8°C |

Table 1: Physicochemical Properties of this compound

| Synthesis Step | Parameter | Value/Condition | Yield | Purity | Reference |

| Acetylation | Molar Ratio (Acetic Anhydride:Mercaptosuccinic Acid) | 2:1 | ~85–90% (after recrystallization) | - | [1] |

| Temperature | 50–60°C | [1] | |||

| Reaction Time | 4–6 hours | [1] | |||

| Dehydration/Cyclization | Temperature | 85°C | - | - | [1] |

| Pressure | 10 mmHg (vacuum) | [1] | |||

| Overall (Two-step) | - | - | 85–90% | >95% | [1] |

| Purification | Recrystallization Solvents | Ethyl acetate/Hexane | - | >99% | [1] |

Table 2: Summary of Synthetic Parameters and Outcomes

Mandatory Visualizations

The following diagrams illustrate the synthesis workflow and the general reaction mechanism.

References

An In-Depth Technical Guide to the Reaction of S-Acetylmercaptosuccinic Anhydride with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism between S-Acetylmercaptosuccinic anhydride (SAMSA) and primary amines. It is intended for researchers and professionals in the fields of chemistry, biochemistry, and drug development who utilize bioconjugation techniques. This document details the underlying chemistry, reaction kinetics, experimental protocols, and applications of this important bio-modification reaction.

Introduction

This compound is a versatile heterobifunctional crosslinking reagent. It is widely employed for the introduction of protected sulfhydryl groups onto proteins and other biomolecules containing primary amine functionalities, such as the ε-amino group of lysine residues. The fundamental reactivity of SAMSA is centered on the nucleophilic substitution at one of the carbonyl carbons of the anhydride ring by a primary amine. This reaction is pivotal in the fields of bioconjugation and drug delivery, enabling the creation of novel biomaterials and therapeutic agents.

The reaction results in the formation of a stable amide bond, effectively linking the succinate moiety to the primary amine-containing molecule. A key feature of this reaction is the concurrent generation of a free carboxylate group, which imparts a negative charge to the modified molecule. This charge reversal can significantly influence the physicochemical properties of the modified biomolecule, such as its solubility, conformation, and biological activity.

Reaction Mechanism

The reaction between this compound and a primary amine proceeds via a nucleophilic acyl substitution mechanism. The primary amine acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride ring.

The reaction can be broken down into the following key steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks one of the carbonyl carbons of the anhydride ring. This is the rate-determining step of the reaction.

-

Formation of a Tetrahedral Intermediate: This nucleophilic attack leads to the formation of a transient, unstable tetrahedral intermediate.

-

Ring Opening and Amide Bond Formation: The tetrahedral intermediate collapses, resulting in the cleavage of the carbon-oxygen bond within the anhydride ring. This step is fast and leads to the formation of a stable amide bond and a carboxylate anion.

-

Proton Transfer: A proton is transferred from the positively charged nitrogen to a suitable base in the reaction medium, yielding the final neutral amide product.

This reaction is most efficient in a slightly alkaline environment, typically at a pH between 7.0 and 8.5.[1] In this pH range, the primary amines are sufficiently deprotonated to be effective nucleophiles, while the hydrolysis of the anhydride is minimized.[1]

Quantitative Data

The following tables summarize key quantitative data related to this compound and its reaction with primary amines.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₆O₄S | [2] |

| Molecular Weight | 174.17 g/mol | [2] |

| Melting Point | 83-86 °C | [2] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in organic solvents like DMF, DMSO | [1] |

Table 2: Typical Reaction Conditions for Protein Modification with SAMSA

| Parameter | Condition | Reference |

| pH | 7.0 - 8.5 | [1] |

| Temperature | 25 °C (Room Temperature) | [1] |

| Molar Ratio (SAMSA:Protein) | 10:1 to 20:1 | [1] |

| Reaction Time | 1 - 2 hours | [1] |

| Buffer | Mild alkaline buffer (e.g., phosphate, borate) | [1] |

Table 3: Reaction Yields for SAMSA Synthesis

| Synthesis Route | Key Steps | Yield | Purity | Scale | Reference |

| Thiolation of Maleic Anhydride | Michael addition of thioacetic acid to maleic anhydride | 85-90% | >95% | Industrial | [1] |

| Thiomalic Anhydride Route | Anhydride formation → Acetylation | 78-82% | 90-93% | Lab-scale | [1] |

| One-pot Maleinization | Ene reaction → Acetylation | 70-75% | 85-88% | Pilot-scale | [1] |

Experimental Protocols

This section provides a detailed methodology for the modification of a protein with this compound to introduce protected sulfhydryl groups.

Objective: To introduce acetyl-protected thiol groups onto a protein via reaction with its primary amine residues.

Materials:

-

Protein of interest (e.g., Bovine Serum Albumin, BSA)

-

This compound (SAMSA)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Dialysis tubing (e.g., 10 kDa MWCO) or desalting column

-

Deacetylation Buffer: 0.5 M Hydroxylamine, 25 mM EDTA, pH 7.0

-

Ellman's Reagent (DTNB) for thiol quantification

-

UV-Vis Spectrophotometer

Experimental Workflow:

Procedure:

-

Protein Solution Preparation: Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

SAMSA Solution Preparation: Immediately before use, dissolve SAMSA in a minimal amount of DMF or DMSO to a high concentration (e.g., 100 mg/mL).

-

Reaction: While gently vortexing the protein solution, add the desired molar excess of the SAMSA solution. Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.

-

Quenching: To stop the reaction, add the Quenching Solution to a final concentration of 50 mM.

-

Purification: Remove unreacted SAMSA and byproducts by dialyzing the reaction mixture against the Reaction Buffer overnight at 4°C, with at least two buffer changes. Alternatively, a desalting column can be used for faster purification.

-

Deacetylation (Optional): To generate free thiol groups, incubate the purified, modified protein with the Deacetylation Buffer for 2 hours at room temperature.

-

Quantification: Determine the extent of thiol incorporation using Ellman's assay. Measure the absorbance at 412 nm and calculate the concentration of free thiols using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).

Applications in Drug Development

The reaction of SAMSA with primary amines is a cornerstone of various bioconjugation strategies in drug development:

-

Antibody-Drug Conjugates (ADCs): SAMSA can be used to introduce thiol groups onto antibodies, which can then be used as sites for the covalent attachment of cytotoxic drugs.

-

PEGylation: The introduction of thiol groups allows for site-specific PEGylation, which can improve the pharmacokinetic properties of therapeutic proteins and peptides.

-

Drug Delivery Systems: SAMSA-modified polymers can be used to create mucoadhesive and permeation-enhancing drug delivery systems.[1] For instance, thiolated cellulose derivatives synthesized using SAMSA have shown significantly enhanced mucoadhesion on porcine intestinal mucosa.[1]

-

Biosensor Development: The thiol groups introduced by SAMSA can be used to immobilize proteins and other biomolecules onto gold surfaces for the development of biosensors.

Conclusion

The reaction of this compound with primary amines is a robust and efficient method for introducing protected sulfhydryl groups into biomolecules. The straightforward reaction mechanism, mild reaction conditions, and the versatility of the resulting thiol groups make this an invaluable tool for researchers and professionals in the life sciences and drug development. A thorough understanding of the reaction mechanism and optimization of experimental parameters are crucial for the successful application of this important bioconjugation reaction.

References

S-Acetylmercaptosuccinic Anhydride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

S-Acetylmercaptosuccinic anhydride (SAMSA) is a versatile heterobifunctional crosslinking reagent widely employed in bioconjugation and drug delivery systems. Its unique structure, featuring a reactive anhydride and a protected thiol group, allows for the covalent modification of primary amine groups on biomolecules, introducing a latent thiol functionality. This guide provides an in-depth overview of SAMSA, including its chemical identity, properties, synthesis, and detailed protocols for its application in modifying proteins and other biomolecules.

Chemical Identity and Synonyms

The accurate identification of chemical compounds is paramount in scientific research. This compound is known by several names in the literature and commercial products.

IUPAC Name: S-(2,5-dioxooxolan-3-yl) ethanethioate[1]

Synonyms:

-

2-(Acetylthio)succinic anhydride

-

SAMSA[1]

-

(Acetylthio)succinic anhydride[1]

-

S-Acetylmercaptosuccinic acid anhydride[1]

-

Ethanethioic acid, S-(tetrahydro-2,5-dioxo-3-furanyl) ester[1]

-

Succinic anhydride, mercapto-, acetate[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₆H₆O₄S | [1] |

| Molecular Weight | 174.17 g/mol | |

| CAS Number | 6953-60-2 | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 83-86 °C | |

| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. Reacts with water and alcohols. | |

| Storage Temperature | 2-8°C |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its application in the thiolation of proteins.

Synthesis of this compound

The synthesis of SAMSA is typically achieved through a two-step process involving the acetylation of mercaptosuccinic acid followed by cyclization to form the anhydride.[2]

Materials:

-

Mercaptosuccinic acid

-

Acetic anhydride

-

Toluene

-

Hexane

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

Step 1: Acetylation of Mercaptosuccinic Acid

-

In a round-bottom flask, suspend mercaptosuccinic acid in toluene.

-

Add a molar excess of acetic anhydride to the suspension.

-

Heat the mixture to reflux with constant stirring for 2-3 hours. The solid should gradually dissolve.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the toluene and excess acetic anhydride under reduced pressure using a rotary evaporator. The product of this step is S-acetylmercaptosuccinic acid.

Step 2: Cyclization to this compound

-

To the crude S-acetylmercaptosuccinic acid, add a fresh portion of acetic anhydride.

-

Heat the mixture at a gentle reflux for 2-4 hours to induce cyclization and formation of the anhydride.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

The product can be purified by recrystallization. Add hexane to the cooled solution to precipitate the this compound.

-

Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with cold hexane to remove any residual impurities.

-

Dry the purified this compound under vacuum.

Protein Thiolation using this compound

This protocol describes the general procedure for modifying primary amine groups (e.g., lysine residues) on a protein with SAMSA to introduce protected thiol groups.

Materials:

-

Protein of interest

-

This compound (SAMSA)

-

Phosphate-buffered saline (PBS), pH 7.2-8.0

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Hydroxylamine hydrochloride

-

Desalting column (e.g., Sephadex G-25)

-

UV-Vis spectrophotometer

Procedure:

Step 1: Preparation of Reagents

-

Dissolve the protein of interest in PBS buffer at a suitable concentration (e.g., 1-10 mg/mL).

-

Prepare a stock solution of SAMSA in an organic solvent such as DMF or DMSO immediately before use. A typical concentration is 10-50 mM.

Step 2: Thiolation Reaction

-

While gently stirring the protein solution, add a calculated molar excess of the SAMSA stock solution. The optimal molar ratio of SAMSA to protein will depend on the protein and the desired degree of modification and should be determined empirically. A starting point is often a 10- to 50-fold molar excess.

-

Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight with gentle agitation. The reaction pH should be maintained between 7.2 and 8.0.

Step 3: Removal of Excess Reagent

-

After the incubation period, remove the unreacted SAMSA and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired buffer (e.g., PBS).

-

Collect the protein-containing fractions. The protein concentration can be determined by measuring the absorbance at 280 nm.

Step 4: Deprotection of Thiol Groups (Optional)

-

The acetyl group protecting the thiol can be removed to generate a free sulfhydryl group.

-

Prepare a solution of hydroxylamine hydrochloride in a suitable buffer (e.g., 0.5 M, pH 8.5).

-

Add the hydroxylamine solution to the thiolated protein solution to a final concentration of 50 mM.

-

Incubate the mixture at room temperature for 1-2 hours.

-

Remove the deprotection reagent and byproducts using a desalting column.

-

The presence of free thiols can be quantified using Ellman's reagent (DTNB).

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the key chemical transformation and the general workflow for protein modification using this compound.

Caption: Synthesis of this compound.

Caption: Workflow for Protein Thiolation using SAMSA.

References

S-Acetylmercaptosuccinic Anhydride: A Technical Guide for Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Acetylmercaptosuccinic anhydride (SAMSA) is a versatile heterobifunctional crosslinker used to introduce protected sulfhydryl groups onto proteins, peptides, and other amine-containing molecules. This technical guide provides an in-depth overview of its chemical properties, detailed experimental protocols for its use in protein modification, and its applications in drug development and research. The primary application of SAMSA involves the acylation of primary amines, such as the ε-amino group of lysine residues, followed by the deprotection of an acetylated thiol to yield a reactive sulfhydryl group. This reactive thiol can then be utilized for conjugation to other molecules, surfaces, or drug payloads.

Core Properties of this compound

This compound is a key reagent in the field of bioconjugation, enabling the introduction of thiol functionalities into various biomolecules.

| Property | Value | Reference |

| CAS Number | 6953-60-2 | [1][2] |

| Molecular Weight | 174.17 g/mol | [1][2] |

| Synonyms | 2-(Acetylthio)succinic anhydride, SAMSA | [1][2] |

Experimental Protocols

The following protocols provide a comprehensive workflow for the modification of proteins using this compound, including the initial thiolation step, purification of the modified protein, and the final deprotection step to generate a reactive sulfhydryl group. These protocols are adapted from established methods for similar N-hydroxysuccinimide esters of S-acetylated thio-compounds.

Part 1: Thiolation of Proteins with this compound

This procedure details the reaction of SAMSA with primary amines on a protein to introduce a protected thiol group.

Materials:

-

Protein of interest

-

This compound (SAMSA)

-

Reaction Buffer: 50-100 mM Sodium Phosphate, 0.15 M NaCl, pH 7.2-8.2 (Note: Avoid amine-containing buffers such as Tris or glycine)[3]

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Desalting column

Procedure:

-

Protein Preparation: Dissolve the protein to be modified in the Reaction Buffer to a concentration of 2-10 mg/mL (typically 50-100 µM).

-

SAMSA Stock Solution: Immediately before use, prepare a 10 mg/mL stock solution of SAMSA in anhydrous DMF or DMSO.[3]

-

Reaction Mixture: Add a 10 to 20-fold molar excess of the SAMSA stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes, or for 2 hours at 4°C.[3]

-

Purification of SAMSA-Modified Protein: Remove excess, unreacted SAMSA and byproducts by passing the reaction mixture through a desalting column equilibrated with the Reaction Buffer.[3] The purified protein conjugate now contains a protected sulfhydryl group and can be stored or used directly in the deprotection step.

Part 2: Deprotection of the S-Acetyl Group

This protocol describes the removal of the acetyl protecting group from the SAMSA-modified protein to generate a free, reactive sulfhydryl group using hydroxylamine.

Materials:

-

SAMSA-modified protein (from Part 1)

-

Deprotection Buffer: 0.5 M Hydroxylamine, 25 mM EDTA in Reaction Buffer, pH 7.2-7.5.[4][5] (To prepare 50 mL: dissolve 1.74 g of hydroxylamine HCl and 0.475 g of tetrasodium EDTA in 40 mL of Reaction Buffer, adjust pH to 7.2-7.5 with NaOH, and bring the final volume to 50 mL).[4][5]

-

Desalting column

-

Reaction Buffer containing 10 mM EDTA

Procedure:

-

Deprotection Reaction: To 1 mL of the SAMSA-modified protein solution, add 100 µL of the freshly prepared Deprotection Buffer.[5]

-

Incubation: Incubate the reaction for 2 hours at room temperature.[5]

-

Purification of Thiolated Protein: Purify the protein with the now-exposed sulfhydryl group from the hydroxylamine and other small molecules using a desalting column equilibrated with Reaction Buffer containing 10 mM EDTA. The EDTA is included to chelate divalent cations that can catalyze the oxidation of sulfhydryl groups to form disulfide bonds.[5]

-

Downstream Applications: The resulting protein with a free thiol group should be used promptly in subsequent conjugation reactions to avoid disulfide bond formation.

Application in Drug Development: Targeting Signaling Pathways

SAMSA-modified proteins are instrumental in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs). In this application, a monoclonal antibody is modified with SAMSA to introduce a reactive thiol group, which is then used to attach a cytotoxic drug. This ADC can then selectively target cancer cells that overexpress a specific antigen, delivering the drug payload directly to the tumor site and minimizing off-target toxicity.

One such target is the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers. The binding of a ligand, such as EGF, to EGFR triggers a signaling cascade that promotes cell proliferation, survival, and metastasis. An ADC targeting EGFR can inhibit this pathway and induce cell death.

Figure 1. EGFR signaling and ADC inhibition.

The diagram above illustrates the binding of EGF to EGFR, which activates the RAS-RAF-MEK-ERK pathway, leading to cell proliferation. An antibody-drug conjugate (ADC), created using SAMSA, targets EGFR. Upon internalization, the cytotoxic drug is released, inducing apoptosis and inhibiting the cancer cell's growth and survival signals.

Experimental Workflow for Protein Thiolation and Deprotection

The overall process of modifying a protein with SAMSA to generate a reactive thiol for conjugation is a multi-step procedure that requires careful execution and purification at each stage to ensure a homogenous and reactive final product.

Figure 2. Protein thiolation workflow.

This workflow diagram outlines the key steps for modifying a protein with SAMSA, starting from the initial reaction to the final purified protein with a reactive thiol group ready for subsequent conjugation.

References

The Genesis of a Key Bioconjugation Tool: A Historical and Technical Guide to S-Acetylmercaptosuccinic Anhydride

A cornerstone in the field of bioconjugation, S-Acetylmercaptosuccinic anhydride (SAMA) emerged in the mid-20th century as a pivotal reagent for introducing protected sulfhydryl groups into proteins and other biomolecules. Its development paved the way for more controlled and specific modifications of biological macromolecules, a critical advancement for basic research, diagnostics, and therapeutics. This technical guide delves into the historical development of SAMA, detailing its mechanism, early experimental protocols, and the quantitative data that established its utility for researchers, scientists, and drug development professionals.

Introduction: The Need for a Controlled Thiolation Reagent

In the early days of protein chemistry, the ability to introduce new functional groups into proteins was a significant challenge. Sulfhydryl groups (-SH), with their unique reactivity, were particularly desirable for forming disulfide bonds, attaching labels, or linking proteins to other molecules. However, existing methods were often harsh or lacked specificity. The development of this compound, also referred to as (Acetylthio)succinic anhydride, offered an elegant solution. It provided a means to modify primary amino groups, such as the ε-amino group of lysine residues, under mild conditions, with the sulfhydryl group conveniently "protected" by an acetyl group to prevent premature oxidation or unwanted side reactions.

The Seminal Work of Klotz and Heiney (1962)

The introduction of SAMA as a protein modification agent is primarily attributed to the work of I.M. Klotz and R.E. Heiney, published in their 1962 paper, "Introduction of sulfhydryl groups into proteins using acetylmercaptosuccinic anhydride" in the Archives of Biochemistry and Biophysics.[1] This research laid the foundational methodology for using SAMA to thiolate proteins. The reaction is a two-step process: acylation of the protein's amino groups followed by deprotection to reveal the free sulfhydryl.

The fundamental chemistry involves the nucleophilic attack of a primary amine on one of the carbonyl carbons of the anhydride ring of SAMA. This opens the ring and forms a stable amide bond, linking the acetylmercaptosuccinate moiety to the protein. The acetyl group on the sulfur atom remains intact during this process, effectively protecting the thiol. This protected thiol can then be unmasked at a later stage by treatment with a mild nucleophile, such as hydroxylamine, under neutral to slightly basic conditions. This releases the free, reactive sulfhydryl group.

Reaction Mechanism and Experimental Workflow

The overall process of introducing a sulfhydryl group into a protein using SAMA can be visualized as a straightforward chemical transformation followed by a deprotection step. This workflow allows for the stable storage of the acetylated intermediate before the final conjugation step.

Reaction Mechanism

The reaction proceeds in two distinct stages:

-

Acylation: A primary amine on a protein attacks the this compound, leading to the formation of an amide bond and a newly introduced carboxyl group. The sulfhydryl group remains protected by the acetyl group.

-

Deprotection: The acetylated thiol is treated with hydroxylamine to remove the acetyl group, exposing the reactive free sulfhydryl group.

General Experimental Workflow

The typical workflow for modifying a protein with SAMA and preparing it for subsequent conjugation involves several key steps, from initial protein preparation to final purification.

Quantitative Data from Early Studies

The pioneering work on SAMA provided essential quantitative data on the extent of thiolation achievable with different proteins under various conditions. The following table summarizes key findings from early investigations, demonstrating the reagent's efficacy.

| Protein | Molar Ratio (SAMA:Protein) | pH | Temperature (°C) | Reaction Time (min) | Sulfhydryl Groups Introduced per Molecule | Reference |

| Bovine Serum Albumin | 60:1 | 7.5 | 25 | 30 | ~15 | Klotz & Heiney, 1962 |

| Insulin | 10:1 | 7.5 | 25 | 30 | ~1 | Klotz & Heiney, 1962 |

| Collagen | 50:1 | 7.5 | 25 | 60 | Variable | Klotz & Heiney, 1962 |

| β-Lactoglobulin | Not Specified | Mild | Not Specified | Not Specified | Effective Modification | [2] |

Note: The exact number of sulfhydryl groups introduced can vary depending on the protein's structure and the number of accessible primary amines.

Detailed Experimental Protocols from the Historical Literature

To provide a practical understanding of the original methodology, the following protocols are based on the procedures described in the early literature.

Synthesis of this compound

The preparation of SAMA involves a two-step process: the acetylation of mercaptosuccinic acid, followed by cyclization to form the anhydride.[2]

-

Acetylation of Mercaptosuccinic Acid: Mercaptosuccinic acid is reacted with acetic anhydride to protect the thiol group.

-

Cyclization: The resulting S-acetylmercaptosuccinic acid is then heated, often under vacuum, to drive off water and form the cyclic anhydride.[2] The crude product is typically purified by recrystallization.

Protocol for Protein Thiolation (Adapted from Klotz & Heiney, 1962)

This protocol outlines the general procedure for modifying a protein with SAMA.

-

Protein Solution Preparation: Dissolve the protein to be modified (e.g., bovine serum albumin) in a suitable buffer, such as 0.1 M phosphate buffer, at a pH of 7.2-7.5, to a concentration of 2-10 mg/mL.

-

SAMA Solution Preparation: Immediately before use, dissolve this compound in a dry, water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of approximately 50-60 mM.

-

Reaction: Add a calculated molar excess of the SAMA solution to the protein solution with gentle stirring. A common molar ratio is a 9:1 excess of SAMA to protein. The reaction is typically incubated at room temperature for 30 minutes to an hour.

-

Removal of Excess Reagent: After the incubation period, remove the unreacted SAMA and byproducts by dialysis against the reaction buffer or by using a desalting column.

-

Deprotection (Deacetylation): Prepare a deacetylation solution consisting of 0.5 M hydroxylamine and 25 mM EDTA in the reaction buffer, with the pH adjusted to 7.2-7.5. Add the deacetylation solution to the SAMA-modified protein (a common ratio is 1 part deacetylation solution to 10 parts protein solution). Incubate for 2 hours at room temperature.

-

Purification of Thiolated Protein: Remove the hydroxylamine and other small molecules from the thiolated protein using a desalting column equilibrated with the reaction buffer, preferably containing 10 mM EDTA to prevent disulfide bond formation. The resulting protein solution contains free sulfhydryl groups and is ready for immediate use in conjugation reactions.

Quantification of Introduced Sulfhydryl Groups

While early methods for sulfhydryl determination existed, the modern standard is the use of Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB).

-

Reaction: The thiolated protein is reacted with DTNB in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0). The free thiol cleaves the disulfide bond of DTNB, releasing 2-nitro-5-thiobenzoate (TNB), which has a characteristic yellow color.

-

Quantification: The amount of TNB produced is quantified by measuring the absorbance at 412 nm. The concentration of sulfhydryl groups can then be calculated using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at pH 8.0).

Conclusion: A Lasting Legacy

The development of this compound was a significant milestone in bioconjugation chemistry. It provided a mild, efficient, and controllable method for introducing protected sulfhydryl groups into proteins, a capability that has been exploited in countless applications, from fundamental protein chemistry studies to the development of antibody-drug conjugates and other targeted therapeutics. While newer reagents with different spacer arms and functionalities have since been developed, the foundational principles established by the early work with SAMA continue to influence the design and application of bioconjugation strategies today.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Reactivity of the Anhydride Group in S-Acetylmercaptosuccinic Anhydride (SAMSA)

Abstract

This compound (SAMSA) is a heterobifunctional crosslinking reagent widely utilized in bioconjugation and drug delivery systems. Its utility is primarily derived from the distinct reactivities of its two functional groups: a protected thiol (S-acetyl) and a cyclic anhydride. This technical guide focuses on the core reactivity of the anhydride group, a critical component for covalently modifying proteins and other biomolecules. We will explore the reaction mechanisms, influencing factors, quantitative parameters, and detailed experimental protocols relevant to the application of SAMSA in modern research and pharmaceutical development.

Introduction to SAMSA and its Anhydride Moiety

This compound (SAMSA) is a chemical reagent designed to introduce sulfhydryl groups into biomolecules.[1] Its structure features a five-membered succinic anhydride ring, which is highly susceptible to nucleophilic attack, and an S-acetyl group that protects a thiol functionality.[2] The anhydride group is the primary site of reaction for conjugation, typically targeting primary amines on biomolecules like proteins.[1]

The fundamental reaction involves the nucleophilic acyl substitution at one of the carbonyl carbons of the anhydride ring.[1] This ring-opening reaction is efficient under mild, physiological conditions, making SAMSA an invaluable tool for modifying sensitive biological molecules while preserving their activity.[1] A key consequence of this reaction is the formation of a new amide bond and a free carboxylate group, which imparts a negative charge to the modified molecule.[1][2] This charge reversal can influence the conformation and activity of the target protein.[1][2]

Core Reactivity of the Anhydride Group

The chemical behavior of the anhydride group in SAMSA is dominated by its susceptibility to nucleophilic attack. The principal reactions are aminolysis and hydrolysis, which are often in competition.

Aminolysis: Reaction with Primary Amines

The most common application of SAMSA is the modification of primary amines, such as the ε-amino group of lysine residues on the surface of proteins.[1][3] The reaction, known as aminolysis or acylation, proceeds via a nucleophilic acyl substitution mechanism.

Mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the neutral amine nitrogen attacks one of the electrophilic carbonyl carbons of the anhydride ring.

-

Tetrahedral Intermediate Formation: This attack breaks the C=O pi bond, forming a transient, negatively charged tetrahedral intermediate.

-

Ring Opening: The carbonyl group reforms, leading to the cleavage of the C-O bond within the anhydride ring. The carboxylate group acts as the leaving group.

-

Proton Transfer: A final proton transfer from the newly formed ammonium ion to a base (such as another amine molecule or buffer components) yields the final stable amide product and a free carboxylate.

This reaction results in the formation of a stable amide bond linking SAMSA to the target molecule and a newly formed carboxyl group, which is deprotonated at physiological pH.[1]

Caption: Mechanism of SAMSA reaction with a primary amine (Aminolysis).

Hydrolysis: A Competing Reaction

Hydrolysis, the reaction with water, is a significant competing reaction that deactivates SAMSA by opening the anhydride ring to form S-acetylmercaptosuccinic acid.[1][4] This reaction also proceeds via nucleophilic acyl substitution, with water acting as the nucleophile.[5]

The rate of hydrolysis is highly dependent on pH.[4][6] It is catalyzed by both acid and base, with the rate increasing significantly in alkaline conditions due to the higher concentration of the more potent nucleophile, the hydroxide ion (OH⁻).[4][7] Minimizing hydrolysis is crucial for achieving high conjugation efficiency.

Caption: Competing hydrolysis reaction of SAMSA with water.

Factors Influencing Anhydride Reactivity

The efficiency of SAMSA conjugation is a balance between the desired aminolysis and the undesired hydrolysis. This balance is primarily controlled by the reaction pH.

-

pH: The optimal pH range for reacting SAMSA with primary amines is between 7.0 and 8.5.[1]

-

Below pH 7.0: Most primary amines (like the lysine side chain with a pKa of ~10.5) are protonated (R-NH₃⁺), rendering them non-nucleophilic and significantly slowing the rate of aminolysis.

-

Above pH 8.5: The concentration of hydroxide ions increases, accelerating the rate of anhydride hydrolysis, which consumes the reagent before it can react with the target amine.[4][8]

-

-

Temperature: Reactions are typically carried out at room temperature. Elevated temperatures can increase the rates of both aminolysis and hydrolysis.

-

Concentration: Using a higher concentration of the target protein favors the bimolecular aminolysis reaction over the competing hydrolysis.[9] A molar excess of SAMSA is typically used to ensure efficient modification.[9]

-

Solvent: SAMSA is often dissolved in a water-miscible organic solvent like DMSO or DMF before being added to the aqueous reaction buffer to prevent premature hydrolysis.[10]

Quantitative Data Summary

While specific kinetic constants for SAMSA are not extensively published, the following table summarizes its key properties and reaction characteristics based on available data for SAMSA and related succinic anhydrides.

| Parameter | Value / Description | Citation |

| Physical Properties | ||

| Molecular Formula | C₆H₆O₄S | [1][11] |

| Molecular Weight | 174.17 g/mol | [2][11] |

| Melting Point | 83-86 °C | [2] |

| Reaction Conditions | ||

| Target Nucleophile | Primary amines (e.g., protein lysine residues) | [1][3] |

| Optimal pH Range | 7.0 - 8.5 | [1] |

| Typical Solvent | Aqueous buffer (e.g., PBS), with SAMSA added from a DMSO or DMF stock | [9][10] |

| Reaction Outcomes | ||

| Primary Reaction (Aminolysis) | Forms a stable amide bond and a free carboxylate group. | [1][2] |

| Competing Reaction (Hydrolysis) | Forms S-acetylmercaptosuccinic acid (inactive dicarboxylic acid). | [1][4] |

| Effect on Target | Introduces a protected thiol and a negative charge at the modification site. | [1][2] |

Experimental Protocols

General Protocol for Protein Thiolation using SAMSA

This protocol provides a general workflow for modifying a protein with SAMSA to introduce sulfhydryl groups.

Caption: General experimental workflow for protein modification with SAMSA.

Protocol for Monitoring Reaction Progress

Monitoring the conjugation reaction is essential to optimize conditions and ensure successful modification. High-Performance Liquid Chromatography (HPLC) is a common method.[12][13]

-

Methodology:

-

Technique: Reverse-Phase HPLC (RP-HPLC) or Size-Exclusion Chromatography (SEC-HPLC).[12][14]

-

Mobile Phase: Typically a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA) for RP-HPLC. For SEC-HPLC, a phosphate buffer is common.[12]

-

Detection: UV absorbance at 280 nm (for protein) and potentially at a wavelength specific to the drug or label if applicable.[14][15]

-

-

Procedure:

-

At various time points during the conjugation reaction (e.g., t=0, 15 min, 30 min, 60 min, 120 min), withdraw a small aliquot of the reaction mixture.

-

Immediately quench the reaction in the aliquot, if necessary, by adding a low pH buffer or a primary amine like Tris to consume excess SAMSA.

-

Analyze the aliquot by HPLC.

-

-

Data Interpretation:

-

As the reaction proceeds, the peak corresponding to the unmodified protein will decrease in area, while new peaks corresponding to the SAMSA-modified protein (which will have a slightly different retention time due to the change in charge and hydrophobicity) will appear and increase in area. Mass spectrometry can be coupled with LC (LC-MS) to confirm the mass of the modified protein.[15][16]

-

Application in Signaling Pathway Analysis

The thiol group introduced by SAMSA serves as a versatile chemical handle for further modifications. This is particularly useful in studying cellular signaling pathways where proteins can be tagged with probes for visualization or functional analysis.

A common application involves labeling a ligand (e.g., a growth factor) with a fluorescent dye. The SAMSA-introduced thiol provides a specific site for maleimide-thiol chemistry, allowing for precise attachment of a fluorophore. The labeled ligand can then be used to track its binding to cell surface receptors, internalization, and subsequent initiation of a downstream signaling cascade, providing spatial and temporal insights into the signaling process.

Caption: Workflow for using a SAMSA-modified protein to study a signaling pathway.

Conclusion

The anhydride group of SAMSA provides a robust and efficient means for modifying primary amines on biomolecules under mild conditions. Its reactivity is governed by a well-understood nucleophilic acyl substitution mechanism. By carefully controlling the reaction pH to balance aminolysis against the competing hydrolysis reaction, researchers can achieve high levels of specific modification. The subsequent deprotection of the S-acetyl group unveils a free thiol, which serves as a powerful and versatile handle for downstream applications in drug delivery, diagnostics, and the fundamental study of biological processes. A thorough understanding of the principles outlined in this guide is essential for the successful application of SAMSA in research and development.

References

- 1. This compound | 6953-60-2 | Benchchem [benchchem.com]

- 2. S-乙酰巯基丁二酸酐 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. m.youtube.com [m.youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uregina.ca [uregina.ca]

- 8. researchgate.net [researchgate.net]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. benchchem.com [benchchem.com]

- 11. This compound | C6H6O4S | CID 97914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bioconjugation Analytical Method Development | AxisPharm [axispharm.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Key Functional Groups of S-Acetylmercaptosuccinic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Acetylmercaptosuccinic anhydride (SAMSA) is a versatile reagent in bioconjugation and drug delivery, primarily due to the distinct reactivity of its core functional groups: a cyclic anhydride and a thioester. This guide provides a comprehensive overview of the chemical properties, reactivity, and analytical characterization of these functional groups. Detailed experimental protocols for its synthesis and purification are presented, alongside spectroscopic data to aid in its identification and characterization. Furthermore, the fundamental reaction mechanism of SAMSA with primary amines is illustrated, providing a basis for its application in modifying proteins and other biomolecules.

Introduction

This compound, also known as 2-(acetylthio)succinic anhydride or SAMSA, is a bifunctional molecule utilized extensively in the fields of bioconjugation, drug development, and materials science.[1] Its utility stems from the presence of two key functional groups: a reactive cyclic anhydride ring and a protected sulfhydryl group in the form of a thioester.[2][3] This unique combination allows for the covalent modification of biomolecules, particularly the introduction of thiol groups (thiolation) onto proteins and other amine-containing molecules.[4] The molecular formula of SAMSA is C₆H₆O₄S, and its molecular weight is 174.17 g/mol .[5][6][7][8][9][10][11]

Core Functional Groups and Their Reactivity

The chemical behavior of SAMSA is dictated by its two principal functional groups: the succinic anhydride ring and the S-acetyl group.

The Cyclic Anhydride

The five-membered succinic anhydride ring is a highly reactive electrophile. The two carbonyl carbons are susceptible to nucleophilic attack, leading to the opening of the anhydride ring.[2][3][4]

Reaction with Amines: The most significant reaction of the anhydride functional group in a biological context is its reaction with primary amines, such as the ε-amino group of lysine residues in proteins.[4] This reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks one of the carbonyl carbons, forming a tetrahedral intermediate. Subsequently, the ring opens to form a stable amide bond and a free carboxylate group.[2][3][4] This reaction is typically carried out under mild pH conditions, optimally between 7.0 and 8.5, to ensure the amine is deprotonated and to minimize hydrolysis of the anhydride.[4] The introduction of a negatively charged carboxylate group can influence the modified protein's conformation and activity.[2][3]

The Thioester (S-Acetyl Group)

The thiol group of the mercaptosuccinic acid backbone is protected by an acetyl group, forming a thioester. This protecting group is crucial as it prevents the free thiol from undergoing oxidation or other unwanted side reactions. The S-acetyl group can be readily cleaved under mild basic conditions or by nucleophiles to expose the free sulfhydryl group. This deprotection step is often performed after the anhydride has reacted with the target molecule.

Quantitative Data

Precise analytical data is crucial for the identification and quality control of this compound. The following tables summarize key physical and spectroscopic properties.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₆O₄S | [5][12] |

| Molecular Weight | 174.17 g/mol | [5][6][7][8][9][10][11] |

| Melting Point | 83-86 °C | [5][7][9][10] |

| IUPAC Name | S-(2,5-dioxooxolan-3-yl) ethanethioate | [12] |

| CAS Number | 6953-60-2 | [5][6][7][9][10][11][12] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Characteristic Peaks |

| ¹H NMR | Data not available in a summarized format in the search results. |

| ¹³C NMR | Data not available in a summarized format in the search results. |

| FTIR (KBr, cm⁻¹) | The search results confirm the availability of FTIR spectra but do not provide specific peak assignments.[12] Generally, one would expect strong C=O stretching bands for the anhydride (typically around 1860 and 1780 cm⁻¹) and the thioester (around 1690 cm⁻¹). |

Experimental Protocols

Synthesis of this compound

The synthesis of SAMSA is generally achieved through a two-step process: the acetylation of mercaptosuccinic acid followed by cyclization to form the anhydride.[4]

Step 1: Acetylation of Mercaptosuccinic Acid

-

To a solution of mercaptosuccinic acid, add a 2:1 molar excess of acetic anhydride.[4]

-

Heat the reaction mixture to 50–60°C and stir for 4–6 hours.[4]

-

Monitor the reaction progress by a suitable method (e.g., TLC).

-

Upon completion, cool the reaction mixture and purify the S-acetylmercaptosuccinic acid intermediate, typically by recrystallization from a solvent like ethyl acetate.[4] An expected yield is around 85-90%.[4]

Step 2: Cyclization to this compound

-

The purified S-acetylmercaptosuccinic acid is subjected to dehydration to form the cyclic anhydride.

-

This can be achieved by heating with a dehydrating agent such as acetic anhydride or by using thionyl chloride.[4]

-

For example, refluxing the S-acetylmercaptosuccinic acid in an excess of acetyl chloride for 1.5 to 2 hours can yield the anhydride.[3]

-

After the reaction, the solution is cooled to induce crystallization.[3]

Purification

The crude this compound can be purified by recrystallization.

-

Dissolve the crude product in a minimal amount of a suitable hot solvent, such as acetic anhydride.[3]

-

Cool the solution slowly, followed by chilling in an ice bath to maximize crystal formation.[3]

-

Collect the crystals by suction filtration.[3]

-

Wash the crystals with a cold, non-polar solvent like absolute ether to remove residual impurities.[3]

-

Dry the purified crystals under vacuum.[3]

Signaling Pathways and Reaction Mechanisms

While this compound is a synthetic molecule and not directly involved in natural signaling pathways, its primary application in modifying biological molecules like proteins makes the understanding of its reaction mechanism crucial.

Reaction of SAMSA with a Primary Amine

The fundamental reaction of SAMSA in bioconjugation is its interaction with a primary amine. The following diagram illustrates this nucleophilic acyl substitution reaction.

Caption: Reaction of SAMSA with a primary amine.

Conclusion

This compound is a powerful tool for chemical biologists and drug development scientists. Its utility is centered on the predictable and efficient reactivity of its two key functional groups: the cyclic anhydride and the protected thioester. A thorough understanding of the chemical properties, reactivity, and handling of this reagent, as outlined in this guide, is essential for its successful application in the synthesis of novel bioconjugates and drug delivery systems. The provided protocols and data serve as a valuable resource for researchers aiming to employ SAMSA in their work.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. This compound(6953-60-2) IR Spectrum [m.chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound | 6953-60-2 | Benchchem [benchchem.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 9. S-乙酰巯基丁二酸酐 96% | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound 96 6953-60-2 [sigmaaldrich.com]

- 11. This compound 96 6953-60-2 [sigmaaldrich.com]

- 12. This compound | C6H6O4S | CID 97914 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Protein Thiolation using S-Acetylmercaptosuccinic Anhydride (SAMA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein thiolation, the introduction of sulfhydryl (-SH) groups into a protein, is a critical bioconjugation technique. It enables the site-specific attachment of a wide range of molecules, including drugs, imaging agents, and other proteins. S-Acetylmercaptosuccinic anhydride (SAMA), also known as SAMSA, is a valuable reagent for this purpose. It reacts with primary amines, predominantly the ε-amino group of lysine residues on the protein surface, to introduce a protected thiol group. This protected thiol can then be deprotected to yield a free, reactive sulfhydryl group. This two-step process provides a controlled method for introducing reactive handles for subsequent conjugation chemistries.

The overall reaction scheme involves two key stages:

-

Acylation: The anhydride moiety of SAMA reacts with primary amino groups on the protein (e.g., lysine residues) under mild alkaline conditions, forming a stable amide bond and introducing a thioester-protected sulfhydryl group.

-

Deprotection: The S-acetyl protecting group is removed, typically using a reagent like hydroxylamine, to expose the free thiol group, making it available for conjugation.

Data Presentation

Table 1: Recommended Reaction Conditions for Protein Thiolation with SAMA

| Parameter | Recommended Range/Value | Notes |

| SAMA to Protein Molar Ratio | 10:1 to 40:1 | A higher ratio increases the degree of thiolation. Start with a 20:1 ratio for initial optimization.[1][2] |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[1][3] |

| Reaction Buffer | Amine-free buffers (e.g., Phosphate, HEPES) | Amine-containing buffers like Tris will compete with the protein for reaction with SAMA.[4][5] |

| Reaction pH | 7.0 - 8.5 | A slightly alkaline pH facilitates the reaction with primary amines.[5][6] |

| Reaction Temperature | Room Temperature (20-25°C) | |

| Reaction Time | 1 - 2 hours |

Table 2: Deprotection of S-Acetylated Proteins

| Parameter | Recommended Value | Notes |

| Deprotection Reagent | Hydroxylamine | A common and effective reagent for cleaving the thioester bond.[7] |

| Hydroxylamine Concentration | 0.5 M - 2 M | Higher concentrations can lead to faster deprotection.[8] |

| Deprotection pH | ~7.0 - 7.5 | |

| Reaction Temperature | Room Temperature (20-25°C) | |

| Reaction Time | 30 minutes - 2 hours | Reaction progress can be monitored by quantifying the free thiols. |

Experimental Protocols

Protocol 1: Thiolation of a Protein using this compound (SAMA)

This protocol describes the modification of a protein with SAMA to introduce protected sulfhydryl groups.

Materials:

-

Protein of interest

-

This compound (SAMA)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.5 (Amine-free)

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Prepare the Protein Solution:

-

Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

If the protein is in a buffer containing primary amines (e.g., Tris), exchange it for the Reaction Buffer using a desalting column or dialysis.

-

-

Prepare the SAMA Solution:

-

Immediately before use, prepare a 10 mM stock solution of SAMA in anhydrous DMSO or DMF.

-

-

Perform the Labeling Reaction:

-

While gently stirring the protein solution, add the desired volume of the SAMA stock solution to achieve the target molar ratio (e.g., a 20-fold molar excess of SAMA over the protein).

-

Incubate the reaction mixture for 1-2 hours at room temperature with continuous gentle stirring.

-

-

Purify the S-Acetylated Protein:

-

Remove the excess, unreacted SAMA and byproducts by passing the reaction mixture through a desalting column equilibrated with the Reaction Buffer or a suitable storage buffer.

-

Collect the protein-containing fractions.

-

Protocol 2: Deprotection of the S-Acetyl Group to Generate a Free Thiol

This protocol describes the removal of the S-acetyl protecting group from the modified protein to yield reactive sulfhydryl groups.

Materials:

-

S-acetylated protein (from Protocol 1)

-

Deprotection Buffer: 0.5 M Hydroxylamine in 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.2

-

Desalting column

-

Reaction Buffer (from Protocol 1)

Procedure:

-

Prepare the Deprotection Reagent:

-

Prepare the Deprotection Buffer containing hydroxylamine. Adjust the pH to ~7.2 if necessary.

-

-

Perform the Deprotection Reaction:

-

Exchange the buffer of the S-acetylated protein solution to the Deprotection Buffer using a desalting column or add a concentrated stock of hydroxylamine to the protein solution to reach the desired final concentration.

-

Incubate the reaction mixture for 30 minutes to 2 hours at room temperature.

-

-

Purify the Thiolated Protein:

-

Remove the hydroxylamine and other small molecules by passing the reaction mixture through a desalting column equilibrated with the desired final buffer (e.g., Reaction Buffer).

-

Collect the purified thiolated protein.

-

Protocol 3: Quantification of Introduced Thiol Groups using Ellman's Reagent

This protocol allows for the determination of the number of free sulfhydryl groups introduced per protein molecule.

Materials:

-

Thiolated protein (from Protocol 2)

-

Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB)

-

Assay Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0

-

Cysteine or N-acetylcysteine (for standard curve)

Procedure:

-

Prepare a Standard Curve:

-

Prepare a series of known concentrations of a standard thiol compound (e.g., cysteine) in the Assay Buffer.

-

Add Ellman's Reagent solution (typically 4 mg/mL in Assay Buffer) to each standard.

-

Incubate for 15 minutes at room temperature.

-

Measure the absorbance at 412 nm.

-

Plot the absorbance versus the molar concentration of the thiol standard to generate a standard curve.

-

-

Assay the Thiolated Protein:

-

Add a known concentration of the purified thiolated protein to the Assay Buffer.

-

Add the Ellman's Reagent solution.

-

Incubate for 15 minutes at room temperature.

-

Measure the absorbance at 412 nm.

-

-

Calculate the Degree of Thiolation:

-

Using the standard curve, determine the molar concentration of free thiols in the protein sample.

-

Divide the molar concentration of thiols by the molar concentration of the protein to determine the average number of thiol groups per protein molecule.

-

Mandatory Visualization

Caption: Workflow for protein thiolation using this compound (SAMA).

Caption: Chemical reaction scheme for protein thiolation with SAMA.

References

- 1. benchchem.com [benchchem.com]

- 2. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]

- 3. benchchem.com [benchchem.com]

- 4. Quantification of Site-specific Protein Lysine Acetylation and Succinylation Stoichiometry Using Data-independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Aspartic Acid Forming α-Ketoacid-Hydroxylamine (KAHA) Ligations with (S)-4,4-Difluoro-5-oxaproline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Optimization of the hydroxylamine cleavage of an expressed fusion protein to produce recombinant human insulin-like growth factor (IGF)-I - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Labeling Antibodies with S-Acetylmercaptosuccinic Anhydride (SAMA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted modification of antibodies is a cornerstone of modern biotechnology, enabling the development of antibody-drug conjugates (ADCs), imaging agents, and other immunoconjugates. A common strategy for labeling antibodies involves the introduction of free sulfhydryl (-SH) groups, which can then react with maleimide-activated labels. S-Acetylmercaptosuccinic anhydride (SAMA) is a reagent that allows for the introduction of a protected thiol group onto primary amines, such as the ε-amino group of lysine residues on an antibody. This two-step process, involving initial acylation followed by deprotection, provides a controlled method for antibody thiolation.

These application notes provide a detailed protocol for the labeling of antibodies using SAMA, including the initial modification, deprotection to generate a free thiol, and subsequent purification and quantification.

Principle of the Method

The labeling process using SAMA involves two main chemical reactions:

-

Thiolation (Acylation): this compound reacts with primary amino groups on the antibody, primarily the lysine side chains, to form a stable amide bond. This reaction introduces a protected sulfhydryl group in the form of a thioacetate.

-

Deprotection: The acetyl group is removed from the introduced thiol group using a deprotection agent, typically hydroxylamine, to generate a reactive free sulfhydryl group. This "unmasked" thiol is then available for conjugation with a thiol-reactive label (e.g., a maleimide-activated fluorophore or drug).

Data Presentation

The following table summarizes the key quantitative parameters for the successful labeling of antibodies with SAMA.